3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-
説明
This compound belongs to the pyrazolo[4,3-c]pyridinone family, characterized by a fused bicyclic core of pyrazole and pyridinone rings. Key structural features include:
- Position 2: A phenyl group, enhancing aromatic interactions.
- Position 5: A 1-methylethyl (isopropyl) group, contributing to steric bulk and lipophilicity.
The compound’s molecular formula is inferred as C₂₃H₂₅N₅O₂ (exact weight unspecified), with structural similarities to derivatives explored in medicinal chemistry for their bioactivity .
特性
IUPAC Name |
2-phenyl-7-(piperazine-1-carbonyl)-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14(2)24-12-16(19(26)23-10-8-21-9-11-23)18-17(13-24)20(27)25(22-18)15-6-4-3-5-7-15/h3-7,12-14,21H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEANVSDLCHDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116261 | |
| Record name | 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105192-14-0 | |
| Record name | 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- typically involves multi-step reactions. One common method includes the condensation of a pyrazole derivative with a suitable pyridine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, trifluoracetic acid can be used as a catalyst in the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as manganese dioxide in toluene.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrazole and pyridine rings, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, palladium on carbon.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dimethyl sulfoxide, acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
科学的研究の応用
3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinases by binding to their active sites, thereby blocking the cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function.
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators and Advantages
- Piperazinylcarbonyl vs. Acylpiperazine : Unlike the acylated piperazine in ’s compound, the target’s free piperazine may enhance solubility and receptor interaction.
- Synthetic Scalability : Higher yields (e.g., 83–84% for triazoloquinazolines ) suggest feasible large-scale production compared to low-yield diazaborolo syntheses.
生物活性
The compound 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.
Pharmacological Properties
The biological activity of pyrazolo[4,3-c]pyridines is linked to their ability to interact with various biological targets. Notably, they exhibit activities such as:
- Antitumor Activity : Studies have shown that pyrazolo[4,3-c]pyridines can inhibit the growth of cancer cell lines. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against melanoma, renal, breast, and ovarian cancer cell lines with GI50 values as low as 0.1 μM .
- Antimicrobial Activity : Research indicates that these compounds possess significant antimicrobial properties. A study assessed their in vitro antibacterial activity against both gram-positive and gram-negative bacteria, showing promising results with inhibition zones comparable to standard antibiotics .
- Cyclic Nucleotide Phosphodiesterase Inhibition : Some derivatives have been found to inhibit phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions such as pulmonary hypertension .
The mechanism of action for the biological activities of 3H-Pyrazolo[4,3-c]pyridin-3-one derivatives often involves:
- Enzyme Inhibition : Many compounds in this class act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they have shown inhibitory effects on Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3), which are critical in cell cycle regulation and metabolic processes .
- Receptor Modulation : These compounds may also interact with various receptors in the central nervous system, contributing to their potential as anxiolytic and anti-inflammatory agents .
Case Studies
Several studies highlight the efficacy of 3H-Pyrazolo[4,3-c]pyridin-3-one derivatives:
- Antitumor Efficacy : A xenograft study demonstrated that a specific derivative significantly reduced tumor growth in vivo models of lung cancer .
- Antimicrobial Screening : In vitro assays revealed that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing pyrazolo[4,3-c]pyridinone derivatives, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize condensation reactions between substituted pyrazole precursors (e.g., 5-azido-1-phenyl-3-pyridinyl-1H-pyrazole-4-carbaldehyde) and hydrazine hydrate under reflux in ethanol with acetic acid to form the pyrazolo-pyridinone core .
- Step 2 : Introduce the 1-piperazinylcarbonyl moiety via nucleophilic acyl substitution using activated carbonyl reagents (e.g., chloroformates or carbonyldiimidazole) .
- Optimization : Vary solvents (toluene, DMF), catalysts (TFA, iodine), and temperatures (reflux vs. room temperature) to improve yields. For example, iodine catalysis at RT selectively forms amine-substituted derivatives (e.g., 6-phenyl-4-pyridin-4-yl-6H-pyrazolo[3,4-c]pyrazol-2-ylamine) .
- Data Table :
| Precursor | Reagent/Catalyst | Solvent | Temp. | Product Yield |
|---|---|---|---|---|
| 5-azido-1-phenyl-pyrazole-4-carbaldehyde | Hydrazine hydrate + AcOH | Ethanol | Reflux | 65–72% |
| Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate | TFA (30 mol%) | Toluene | Reflux | 58–63% |
Q. How can structural characterization of this compound be systematically validated?
- Methodology :
- Spectroscopy : Use to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm; piperazinyl protons at δ 2.5–3.5 ppm). identifies carbonyl groups (e.g., C=O at ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO: expected m/z 390.1874) .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N ratios .
Q. What pharmacological screening strategies are suitable for initial bioactivity assessment?
- Methodology :
- Kinase Inhibition Assays : Use ATP-competitive binding assays (e.g., fluorescence polarization) to evaluate affinity for kinases (e.g., EGFR, VEGFR) due to the compound’s hydrogen bond-donating/accepting pyridinone scaffold .
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values ≤16 µg/mL indicate activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance kinase selectivity?
- Methodology :
- Modify Substituents : Replace the 1-methylethyl group with bulkier alkyl chains (e.g., tert-butyl) to probe steric effects on ATP-binding pockets .
- Piperazine Modifications : Substitute the piperazinylcarbonyl group with morpholine or thiomorpholine to alter polarity and hydrogen-bonding capacity .
- Data Analysis : Compare IC values across kinase panels (e.g., >10-fold selectivity for VEGFR2 over EGFR suggests improved specificity) .
Q. What computational approaches resolve contradictions in bioactivity data across different assays?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., piperazinylcarbonyl forming salt bridges with Asp1046 in VEGFR2) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable poses) .
- Contradiction Resolution : If in vitro assays show weak activity but computational models predict strong binding, evaluate membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., microsomal incubation) .
Q. How can environmental fate studies be integrated into early-stage research for ecological risk assessment?
- Methodology :
- Partitioning Studies : Measure log (octanol-water) to predict bioaccumulation potential (log >3 indicates high risk) .
- Abiotic Degradation : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS to assess photostability .
- Data Table :
| Parameter | Experimental Value | Ecological Implication |
|---|---|---|
| log | 2.8 ± 0.3 | Moderate bioaccumulation risk |
| Hydrolysis t (pH 7) | 48 h | Moderate persistence |
Methodological Considerations
Q. What experimental designs address discrepancies in metabolic stability data between in vitro and in vivo models?
- Step 1 : Use liver microsomes (human/rat) to estimate Phase I metabolism (CYP450-mediated) .
- Step 2 : Validate with in vivo pharmacokinetics (e.g., plasma t in rodents). If microsomal t = 30 min but in vivo t = 2 h, investigate protein binding or tissue distribution .
Q. How are regioselectivity challenges in pyrazolo-pyridinone synthesis systematically addressed?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
